2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride
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Overview
Description
2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride typically involves the condensation of 2-aminopyridine with various aldehydes or ketones. One common method is the Groebke-Blackburn-Bienaymé reaction, which is a three-component reaction involving 2-aminopyridine, an aldehyde, and an isonitrile . This reaction is often catalyzed by metal-free conditions to reduce environmental impact .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal-free oxidizing agents.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents such as hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with various functional groups .
Scientific Research Applications
2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)imidazo[1,2-a]pyridin-8-ol dihydrochloride: Similar structure but with a hydroxyl group instead of a carboxylic acid.
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride: Another derivative with different functional groups.
Uniqueness
What sets 2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H11Cl2N3O2 |
---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
2-(aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-4-6-5-12-3-1-2-7(9(13)14)8(12)11-6;;/h1-3,5H,4,10H2,(H,13,14);2*1H |
InChI Key |
VJVSGIJFVAOTCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)C(=O)O)CN.Cl.Cl |
Origin of Product |
United States |
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